molecular formula C20H19NOS B4068042 3-{[(1-methyl-2-phenylethyl)amino]methylene}-5-phenyl-2(3H)-furanthione

3-{[(1-methyl-2-phenylethyl)amino]methylene}-5-phenyl-2(3H)-furanthione

Cat. No. B4068042
M. Wt: 321.4 g/mol
InChI Key: ICRPMRODYDVBMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(1-methyl-2-phenylethyl)amino]methylene}-5-phenyl-2(3H)-furanthione, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent inhibitor of mitochondrial complex I and has been shown to induce Parkinson's disease-like symptoms in humans and animals.

Mechanism of Action

3-{[(1-methyl-2-phenylethyl)amino]methylene}-5-phenyl-2(3H)-furanthione is a potent inhibitor of mitochondrial complex I, which is responsible for producing ATP in the mitochondria. By inhibiting complex I, 3-{[(1-methyl-2-phenylethyl)amino]methylene}-5-phenyl-2(3H)-furanthione disrupts the electron transport chain and reduces ATP production. This leads to a decrease in cellular energy, which can cause oxidative stress and cell death.
Biochemical and Physiological Effects:
3-{[(1-methyl-2-phenylethyl)amino]methylene}-5-phenyl-2(3H)-furanthione has been shown to induce Parkinson's disease-like symptoms in humans and animals. These symptoms include tremors, rigidity, and bradykinesia. 3-{[(1-methyl-2-phenylethyl)amino]methylene}-5-phenyl-2(3H)-furanthione also causes a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease. In addition, 3-{[(1-methyl-2-phenylethyl)amino]methylene}-5-phenyl-2(3H)-furanthione has been shown to induce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

3-{[(1-methyl-2-phenylethyl)amino]methylene}-5-phenyl-2(3H)-furanthione has several advantages for lab experiments. It is a potent and specific inhibitor of mitochondrial complex I, which allows researchers to study the effects of mitochondrial dysfunction on the brain. 3-{[(1-methyl-2-phenylethyl)amino]methylene}-5-phenyl-2(3H)-furanthione also induces Parkinson's disease-like symptoms in animals, which allows researchers to study the disease in a controlled environment. However, 3-{[(1-methyl-2-phenylethyl)amino]methylene}-5-phenyl-2(3H)-furanthione has several limitations. It is a toxic compound that can cause severe neurological damage in humans and animals. In addition, the symptoms induced by 3-{[(1-methyl-2-phenylethyl)amino]methylene}-5-phenyl-2(3H)-furanthione may not fully replicate the symptoms of Parkinson's disease in humans.

Future Directions

There are several future directions for research on 3-{[(1-methyl-2-phenylethyl)amino]methylene}-5-phenyl-2(3H)-furanthione. One direction is to study the effects of 3-{[(1-methyl-2-phenylethyl)amino]methylene}-5-phenyl-2(3H)-furanthione on other neurological diseases, such as Alzheimer's disease and Huntington's disease. Another direction is to develop new compounds that target mitochondrial dysfunction in Parkinson's disease. Finally, researchers can investigate the potential use of 3-{[(1-methyl-2-phenylethyl)amino]methylene}-5-phenyl-2(3H)-furanthione as a therapeutic agent for Parkinson's disease.

Scientific Research Applications

3-{[(1-methyl-2-phenylethyl)amino]methylene}-5-phenyl-2(3H)-furanthione has been widely used in scientific research to study the mechanisms of Parkinson's disease. 3-{[(1-methyl-2-phenylethyl)amino]methylene}-5-phenyl-2(3H)-furanthione is used to induce Parkinson's disease-like symptoms in animals, which allows researchers to study the disease in a controlled environment. 3-{[(1-methyl-2-phenylethyl)amino]methylene}-5-phenyl-2(3H)-furanthione has also been used to study the effects of mitochondrial dysfunction on the brain.

properties

IUPAC Name

5-phenyl-3-(1-phenylpropan-2-yliminomethyl)furan-2-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NOS/c1-15(12-16-8-4-2-5-9-16)21-14-18-13-19(22-20(18)23)17-10-6-3-7-11-17/h2-11,13-15,23H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRPMRODYDVBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)N=CC2=C(OC(=C2)C3=CC=CC=C3)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-5-phenyl-3-{[(1-phenylpropan-2-yl)amino]methylidene}furan-2(3H)-thione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[(1-methyl-2-phenylethyl)amino]methylene}-5-phenyl-2(3H)-furanthione
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3-{[(1-methyl-2-phenylethyl)amino]methylene}-5-phenyl-2(3H)-furanthione
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3-{[(1-methyl-2-phenylethyl)amino]methylene}-5-phenyl-2(3H)-furanthione
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3-{[(1-methyl-2-phenylethyl)amino]methylene}-5-phenyl-2(3H)-furanthione
Reactant of Route 5
3-{[(1-methyl-2-phenylethyl)amino]methylene}-5-phenyl-2(3H)-furanthione
Reactant of Route 6
3-{[(1-methyl-2-phenylethyl)amino]methylene}-5-phenyl-2(3H)-furanthione

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